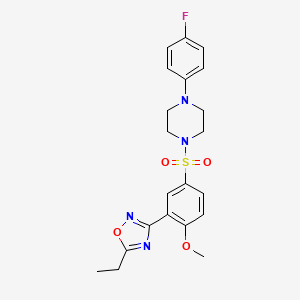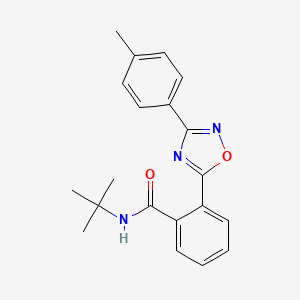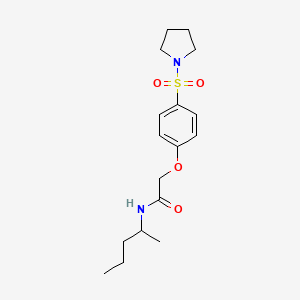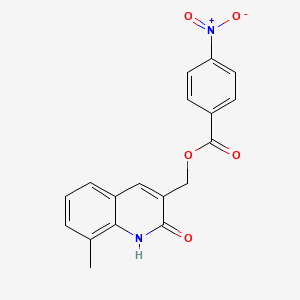
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate, also known as NQO1-activating compound 1 (NQO1AC1), is a small molecule compound that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
作用機序
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves the activation of the NQO1 enzyme. This enzyme plays a crucial role in the detoxification of quinones and other electrophiles. By activating this enzyme, this compound can protect cells from oxidative stress and damage.
Biochemical and Physiological Effects:
The activation of the NQO1 enzyme by this compound has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, protect neurons from oxidative stress, and reduce inflammation in various tissues.
実験室実験の利点と制限
One of the main advantages of using (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in lab experiments is its ability to activate the NQO1 enzyme. This makes it a useful tool for studying various biochemical pathways and cellular processes. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate in scientific research. One potential direction is the development of new cancer therapies based on the activation of the NQO1 enzyme. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Additionally, further research is needed to understand the potential limitations and toxicity of this compound in various experimental settings.
In conclusion, this compound is a small molecule compound that has shown potential in various scientific research applications. Its unique mechanism of action and ability to activate the NQO1 enzyme make it a useful tool for studying various biochemical and physiological processes. However, further research is needed to fully understand its potential advantages and limitations in various experimental settings.
合成法
The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 4-nitrobenzoyl chloride in the presence of a base. This reaction results in the formation of an intermediate, which is then treated with methyl iodide to yield the final product.
科学的研究の応用
(2-hydroxy-8-methylquinolin-3-yl)methyl 4-nitrobenzoate has been found to activate the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is involved in various biochemical pathways. This compound has been used in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory studies.
特性
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-11-3-2-4-13-9-14(17(21)19-16(11)13)10-25-18(22)12-5-7-15(8-6-12)20(23)24/h2-9H,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHYHRZPMJKDEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7719363.png)



![2-[N-(2-phenylethyl)benzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7719392.png)
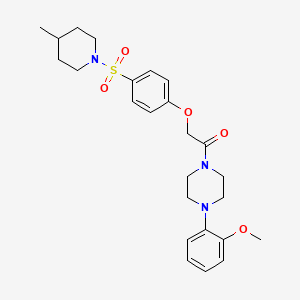

![N-(2-methoxy-5-methylphenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7719411.png)
